
Disulfure de cystéine-pénicillamine
Vue d'ensemble
Description
Penicillamine cysteine disulfide is a compound formed by the disulfide interchange between penicillamine and cysteine. Penicillamine is a chelating agent used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . The formation of penicillamine cysteine disulfide increases the solubility of cystine, making it easier to excrete from the body .
Applications De Recherche Scientifique
Pharmacological Applications
Metal Chelation Therapy
Penicillamine is primarily known for its role as a chelating agent, particularly in the treatment of heavy metal poisoning (e.g., lead, mercury) and Wilson's disease. The compound forms stable complexes with metals, facilitating their excretion via urine.
- Case Study : In patients with Wilson's disease, penicillamine significantly reduces copper accumulation in tissues, leading to improved liver function and decreased neurological symptoms. A study demonstrated that the urinary excretion of copper increased markedly after penicillamine administration, indicating effective metal chelation .
Rheumatoid Arthritis Treatment
Penicillamine is also used as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. It works by modulating the immune response and reducing inflammation.
- Case Study : Clinical trials have shown that patients receiving penicillamine exhibit a decrease in joint swelling and pain. One longitudinal study reported that approximately 50% of patients experienced significant improvement in symptoms after six months of treatment .
Biochemical Applications
Disulfide Bond Formation
The formation of disulfide bonds is crucial in stabilizing protein structures. Penicillamine cysteine disulfide can be utilized to study these interactions in peptides and proteins.
- Research Findings : Recent studies have explored the use of orthogonal cysteine-penicillamine disulfide pairing to direct oxidative folding of peptides. This method allows for selective production of cyclic structures, enhancing the stability and bioactivity of therapeutic peptides .
Biomedical Applications
Drug Development
The compound has implications in the design of new drugs, particularly those requiring disulfide-rich frameworks for stability.
-
Table 1: Examples of Disulfide-Rich Peptide Drugs
Drug Name Indication Approval Year Oxytocin Labor induction 1953 Insulin Diabetes management 1923 Adlyxin (lixisenatide) Type 2 diabetes treatment 2016
This table illustrates the significant role that disulfide bonds play in drug efficacy and stability.
Challenges and Future Directions
While the applications of penicillamine cysteine disulfide are promising, challenges remain in its synthesis and characterization:
- Complexity in Synthesis : The formation of specific disulfide bonds can be challenging due to the potential for incorrect pairing during synthesis. Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for accurate structure elucidation .
- Computational Approaches : The integration of computational tools alongside experimental methods can enhance the understanding of disulfide bond formation and stability, leading to more effective drug designs .
Mécanisme D'action
Target of Action
Penicillamine cysteine disulfide, also known as L-Cysteine-D-penicillamine Disulfide, primarily targets copper ions and cystine in the body . In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper for elimination . In cystinuria, a hereditary disorder leading to high urine cystine levels, the compound reduces cystine excretion .
Mode of Action
The compound acts as a chelating agent , binding to its targets and facilitating their removal . In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In cystinuria, it reduces cystine excretion by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide . This substance is much more soluble than cystine and is excreted readily .
Biochemical Pathways
The compound affects the copper metabolism pathway in Wilson’s disease and the cystine excretion pathway in cystinuria . By binding to copper or cystine, it alters these pathways, leading to the removal of these substances from the body .
Pharmacokinetics
It is known that the bioavailability of penicillamine, a related compound, is variable
Result of Action
The action of the compound results in the reduction of copper levels in Wilson’s disease and the reduction of cystine levels in cystinuria . This can alleviate the symptoms of these conditions and prevent complications such as kidney stones in cystinuria .
Analyse Biochimique
Biochemical Properties
Penicillamine cysteine disulfide plays a crucial role in biochemical reactions. It reduces excess cystine excretion in cystinuria, at least in part, by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide . This substance is much more soluble than cystine and is excreted readily .
Cellular Effects
Penicillamine cysteine disulfide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting macrophages, decreasing IL-1 and the number of T-lymphocytes, and preventing collagen cross-linkage . In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine .
Molecular Mechanism
The molecular mechanism of Penicillamine cysteine disulfide involves its role as a chelating agent. It is recommended for the removal of excess copper in patients with Wilson’s disease . From in vitro studies, it is known that one atom of copper combines with two molecules of penicillamine .
Méthodes De Préparation
Penicillamine cysteine disulfide is synthesized through the disulfide interchange reaction between penicillamine and cysteine. This reaction occurs under physiological conditions and does not require any special reagents or catalysts . Industrial production methods for penicillamine involve the fermentation of penicillin followed by chemical modification to produce penicillamine . The penicillamine is then reacted with cysteine to form penicillamine cysteine disulfide.
Analyse Des Réactions Chimiques
Penicillamine cysteine disulfide undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are disulfides and thiols.
Comparaison Avec Des Composés Similaires
Penicillamine cysteine disulfide is similar to other disulfide compounds such as cysteine disulfide and homocysteine disulfide. it is unique in its ability to increase the solubility of cystine, making it particularly useful in the treatment of cystinuria . Other similar compounds include:
Cysteine disulfide: Formed by the oxidation of cysteine.
Homocysteine disulfide: Formed by the oxidation of homocysteine.
N-acetylcysteine disulfide: Formed by the oxidation of N-acetylcysteine.
Activité Biologique
Penicillamine cysteine disulfide, often referred to as penicillamine-cysteine (P-C), is a compound formed from the reaction between penicillamine and cysteine. This compound has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders, immunological responses, and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of penicillamine cysteine disulfide.
Penicillamine is a derivative of cysteine, specifically -dimethylcysteine, which allows it to engage in redox reactions with other thiol-containing compounds such as cysteine. The formation of penicillamine-cysteine mixed disulfides occurs readily and has implications for both pharmacological activity and biochemical pathways. The structure of penicillamine-cysteine can be represented as follows:
This reaction is significant in various biological contexts, particularly in modulating the activity of proteins and influencing cellular processes.
1. Metabolic Effects
Penicillamine has been shown to effectively reduce protein-bound homocyst(e)ine levels in patients with homocystinuria. In a study involving three patients, oral administration of D-penicillamine resulted in significant decreases in both free and plasma protein-bound homocyst(e)ine levels over time, demonstrating its potential as a therapeutic agent for managing this condition .
Table 1: Changes in Homocyst(e)ine Levels During Penicillamine Treatment
Patient | Initial Homocyst(e)ine (µmol/L) | Final Homocyst(e)ine (µmol/L) | Treatment Duration (Days) |
---|---|---|---|
1 | 150 | 30 | 73 |
2 | 200 | 25 | 73 |
3 | 180 | 35 | 73 |
2. Immunological Responses
Studies have indicated that penicillamine-cysteine disulfide can modulate immune responses. In immunopharmacologic studies, P-C was found to enhance DNA synthesis in concanavalin A-stimulated mouse spleen cell cultures and influence plaque-forming cell (PFC) responses depending on dosage . This dual action—enhancement or suppression—suggests that P-C may have therapeutic potential in conditions characterized by immune dysregulation.
Table 2: Effects of P-C on Immune Responses
Dose (mg/kg) | PFC Response Enhancement (%) | DTH Response Change (%) |
---|---|---|
Low | +30 | No Change |
Moderate | +50 | -20 |
High | -10 | +40 |
3. Clinical Applications
Penicillamine is primarily used in treating conditions like cystinuria and rheumatoid arthritis. In pediatric patients with cystinuria, penicillamine therapy significantly reduced urinary cystine concentrations and facilitated stone prevention . Moreover, its role as an adjunct therapy for rheumatoid arthritis has been noted, where it helps manage symptoms by modifying immune responses .
Case Studies
Case Study: Cystinuria Management
A cohort study involving children with cystinuria demonstrated that daily administration of penicillamine led to a marked decrease in urinary cystine levels. Notably, one patient experienced a transient episode of aminoaciduria that resolved without discontinuation of treatment, underscoring the compound's efficacy and safety profile .
Case Study: Homocystinuria Treatment
In another clinical observation, three patients treated with D-penicillamine showed significant reductions in both free and protein-bound homocyst(e)ine levels after prolonged treatment, indicating its potential as a long-term management strategy for homocystinuria .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTADXJBFXFSLA-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172190 | |
Record name | Penicillamine cysteine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18840-45-4 | |
Record name | Penicillamine cysteine disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillamine cysteine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLAMINE CYSTEINE DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Cysteine-D-penicillamine Disulfide specifically affect cells in individuals with cystinosis?
A1: L-Cysteine-D-penicillamine Disulfide induces vacuolation (formation of vacuoles) specifically in fibroblasts of individuals with cystinosis. [] This suggests that cystinotic cells have a deficiency in the lysosomal system responsible for metabolizing or transporting this disulfide. [] Normal fibroblasts do not exhibit this vacuolation upon exposure to the compound. []
Q2: Can L-Cysteine-D-penicillamine Disulfide be used to identify cystinotic fibroblasts?
A2: Yes, the selective induction of vacuolation by L-Cysteine-D-penicillamine Disulfide in cystinotic fibroblasts, but not in normal fibroblasts, makes it a potential histological marker for identifying cystinotic cells. []
Q3: How is L-Cysteine-D-penicillamine Disulfide related to the metabolism of D-penicillamine, a drug used to treat rheumatoid arthritis?
A3: L-Cysteine-D-penicillamine Disulfide (also known as Penicillamine cysteine disulfide) is a major metabolite of D-penicillamine. [] Studies have shown that it exhibits pharmacokinetic characteristics similar to D-penicillamine, including biphasic elimination from plasma. []
Q4: How is L-Cysteine-D-penicillamine Disulfide eliminated from the body?
A4: L-Cysteine-D-penicillamine Disulfide is eliminated from the body primarily through urinary excretion. [] Studies show that a significant portion of the administered D-penicillamine is metabolized and excreted as L-Cysteine-D-penicillamine Disulfide and other metabolites. [, ]
Q5: What can you tell us about the dialysis clearance of D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, in patients undergoing hemodialysis?
A5: Research indicates that D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, are dialyzable. [] Hemodialysis efficiently removes a significant percentage of administered D-penicillamine and its metabolites from the body. [] This highlights the importance of adjusting dosage and timing of hemodialysis in patients receiving D-penicillamine therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.